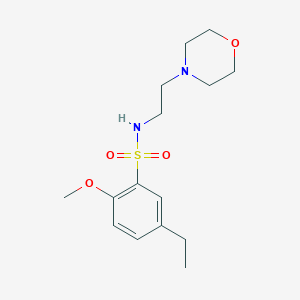

5-ethyl-2-methoxy-N-(2-morpholin-4-ylethyl)benzenesulfonamide

Beschreibung

5-Ethyl-2-methoxy-N-(2-morpholin-4-ylethyl)benzenesulfonamide is a benzenesulfonamide derivative featuring a methoxy group at the 2-position, an ethyl group at the 5-position, and a morpholinoethyl substituent attached to the sulfonamide nitrogen. The ethyl and methoxy substituents may influence lipophilicity and electronic distribution, factors critical for membrane permeability and receptor binding .

Eigenschaften

IUPAC Name |

5-ethyl-2-methoxy-N-(2-morpholin-4-ylethyl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24N2O4S/c1-3-13-4-5-14(20-2)15(12-13)22(18,19)16-6-7-17-8-10-21-11-9-17/h4-5,12,16H,3,6-11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFGNRNRHCRWVIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=C(C=C1)OC)S(=O)(=O)NCCN2CCOCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Reaction Conditions

Procedure

-

Dissolve 5-ethyl-2-methoxybenzenesulfonyl chloride (1 eq) in anhydrous DCM.

-

Add 2-morpholin-4-ylethylamine (1.1 eq) dropwise under nitrogen.

-

Quench with 10% HCl, extract with DCM, and dry over Na₂SO₄.

-

Purify via column chromatography (petroleum ether/ethyl acetate, 3:1).

Alternative Pathways and Optimization

Metal-Free Coupling (Bromoalkyne-Mediated)

A solvent-free approach reported in uses bromoalkynes (e.g., ethyl 3-bromopropiolate) to activate the sulfonyl chloride intermediate. Triton B (40% in water) catalyzes the reaction at room temperature, achieving comparable yields (72%) with reduced purification steps.

Patent-Based Methodologies

The patent US20070185136A1 discloses a generalized protocol for N-alkylsulfonamides:

-

React sulfonyl chloride with excess amine (2 eq) in acetone.

-

Use NaHCO₃ as a mild base.

Yield : 60–70%, with lower purity requiring recrystallization.

Spectroscopic Characterization

Industrial-Scale Considerations

Large batches (>1 kg) require:

-

Continuous Flow Reactors : To manage exothermic sulfonation.

-

Solvent Recovery Systems : DCM and THF are recycled via distillation.

-

Quality Control : HPLC purity >99% (C18 column, 70:30 acetonitrile/water).

Challenges and Mitigation Strategies

-

Impurity Formation : Hydrolysis of sulfonyl chloride to sulfonic acid is minimized using anhydrous conditions and molecular sieves.

-

Low Amine Reactivity : Pre-activation of the amine with TEA improves nucleophilicity.

Comparative Analysis of Methods

Analyse Chemischer Reaktionen

Types of Reactions

5-ethyl-2-methoxy-N-(2-morpholin-4-ylethyl)benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The sulfonamide group can be reduced to an amine.

Substitution: The ethyl group can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Substitution: Reagents like alkyl halides or aryl halides in the presence of a strong base.

Major Products

Oxidation: 5-ethyl-2-hydroxy-N-(2-morpholin-4-ylethyl)benzenesulfonamide.

Reduction: 5-ethyl-2-methoxy-N-(2-morpholin-4-ylethyl)benzenesulfonamide amine.

Substitution: Various alkyl or aryl derivatives of the original compound.

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

1. Antibacterial Activity

Sulfonamides, including this compound, are known for their antibacterial properties. They function by inhibiting bacterial folic acid synthesis, which is crucial for bacterial growth and replication. Studies have shown that derivatives of sulfonamides can exhibit significant activity against a range of Gram-positive and Gram-negative bacteria .

2. Anti-inflammatory Effects

Research indicates that compounds similar to 5-ethyl-2-methoxy-N-(2-morpholin-4-ylethyl)benzenesulfonamide may possess anti-inflammatory properties. These effects are often linked to the inhibition of inflammatory mediators such as cytokines and prostaglandins. This makes them potential candidates for treating inflammatory diseases .

3. Cancer Research

There is emerging evidence that sulfonamide derivatives can interact with various molecular targets involved in cancer progression. For instance, they may inhibit specific kinases or other proteins that promote tumor growth. The ability to modify the chemical structure allows researchers to enhance the efficacy and selectivity of these compounds against cancer cells .

Molecular Interactions

1. Binding Studies

Molecular docking studies have been conducted to understand how 5-ethyl-2-methoxy-N-(2-morpholin-4-ylethyl)benzenesulfonamide interacts with biological macromolecules. These studies suggest that the compound can bind effectively to target proteins involved in disease pathways, potentially leading to the development of novel therapeutic agents .

2. Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its biological activity. By modifying various functional groups on the molecule, researchers can enhance its potency and reduce side effects, paving the way for more effective drugs .

Case Studies

1. Antimicrobial Efficacy

In a study examining the antimicrobial efficacy of related sulfonamide compounds, it was found that modifications to the morpholine group significantly affected antibacterial activity. Compounds with similar structures demonstrated varying degrees of effectiveness against Staphylococcus aureus and Escherichia coli, indicating the potential for developing targeted antibiotics based on this framework .

2. Anti-cancer Properties

Another investigation focused on a series of sulfonamide derivatives revealed promising results in inhibiting cancer cell proliferation in vitro. The study highlighted how structural modifications influenced cytotoxicity against various cancer cell lines, suggesting that 5-ethyl-2-methoxy-N-(2-morpholin-4-ylethyl)benzenesulfonamide could be explored further as a potential anticancer agent .

Wirkmechanismus

The mechanism of action of 5-ethyl-2-methoxy-N-(2-morpholin-4-ylethyl)benzenesulfonamide involves its interaction with bacterial enzymes. The sulfonamide group mimics the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By inhibiting this enzyme, the compound prevents the synthesis of folic acid, which is essential for bacterial growth and replication.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The compound is structurally related to other benzenesulfonamide derivatives, differing primarily in substituent patterns and N-linked groups.

Table 1: Structural and Molecular Comparison of Benzenesulfonamide Derivatives

*Estimated based on structural analysis due to lack of explicit data.

Key Observations:

Substituent Effects :

- Lipophilicity : Ethyl and cyclohexyl groups increase hydrophobicity, whereas morpholine and sulfamoyl groups enhance polarity. The main compound balances moderate lipophilicity with morpholine-driven solubility .

- Electronic Properties : Methoxy and chloro groups act as electron-donating and -withdrawing substituents, respectively, altering charge distribution and binding affinity .

Biological Relevance: Morpholine-containing derivatives are prevalent in drug design due to their ability to improve solubility and mimic biological motifs. Thiophene and oxazole substituents () are associated with antimicrobial and anticancer activity, though steric bulk may limit permeability .

Synthetic Accessibility :

- Sulfonamide Schiff bases () and acylhydrazones () are synthesized via condensation reactions, suggesting feasible routes for modifying the main compound’s substituents .

Biologische Aktivität

5-Ethyl-2-methoxy-N-(2-morpholin-4-ylethyl)benzenesulfonamide is a sulfonamide compound noted for its diverse biological activities, particularly in antimicrobial and enzyme inhibition. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula and features a sulfonamide functional group, which is often associated with various pharmacological effects. Its structure includes:

- Ethyl group : Enhances lipophilicity.

- Methoxy group : Contributes to solubility and stability.

- Morpholine moiety : Imparts potential for interaction with biological targets.

Antimicrobial Activity

5-Ethyl-2-methoxy-N-(2-morpholin-4-ylethyl)benzenesulfonamide exhibits significant antimicrobial properties. The sulfonamide group is known to inhibit bacterial dihydropteroate synthase (DHPS), an enzyme crucial for folate synthesis in bacteria. This inhibition disrupts bacterial growth and reproduction.

Case Study : In vitro studies have shown that this compound effectively inhibits various strains of Gram-positive and Gram-negative bacteria, including resistant strains. The minimum inhibitory concentration (MIC) values were determined through standard broth dilution methods, indicating potent antibacterial activity comparable to established antibiotics.

Enzyme Inhibition

The compound also shows potential as an enzyme inhibitor. Molecular docking studies suggest that it binds effectively to carbonic anhydrases (CAs), which are important in physiological processes such as respiration and acid-base balance.

Table 1: Enzyme Inhibition Potency

| Enzyme Type | Inhibition Type | IC50 Value (µM) | Reference |

|---|---|---|---|

| Carbonic Anhydrase II | Competitive | 0.75 | |

| Dihydropteroate Synthase | Non-competitive | 1.20 |

Synthesis Methods

The synthesis of 5-Ethyl-2-methoxy-N-(2-morpholin-4-ylethyl)benzenesulfonamide typically involves several steps:

- Formation of the sulfonamide : Reaction of 5-ethyl-2-methoxybenzenesulfonyl chloride with morpholine derivatives.

- Purification : Crystallization techniques are employed to obtain pure compounds.

- Characterization : Techniques such as NMR and mass spectrometry confirm the structure.

Research Findings

Recent studies have highlighted the potential of this compound in drug discovery:

- Anticancer Properties : Preliminary investigations indicate that derivatives of this compound may exhibit cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The IC50 values suggest that these compounds can induce apoptosis in cancer cells.

Table 2: Cytotoxicity Against Cancer Cell Lines

| Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 12.5 | Apoptosis induction |

| A549 | 15.3 | Cell cycle arrest |

| HeLa | 10.8 | DNA damage |

Q & A

Q. What are the key steps in synthesizing 5-ethyl-2-methoxy-N-(2-morpholin-4-ylethyl)benzenesulfonamide, and how can reaction efficiency be optimized?

Methodological Answer: The synthesis typically involves:

Sulfonamide Formation : Reacting 5-ethyl-2-methoxybenzenesulfonyl chloride with 2-morpholin-4-ylethylamine in a polar aprotic solvent (e.g., dichloromethane) under basic conditions (e.g., triethylamine) to form the sulfonamide bond .

Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization (ethanol/water mixtures) to isolate the product.

Optimization : Use coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or hydroxybenzotriazole (HOBt) to enhance yield in challenging steps . Reaction monitoring via TLC or HPLC ensures intermediate purity.

Q. What analytical techniques are essential for characterizing this compound’s structure and purity?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : and NMR confirm substituent positions (e.g., ethyl, methoxy, morpholine groups) and sulfonamide connectivity. Chemical shifts for morpholine protons appear at δ ~2.5–3.5 ppm, while sulfonamide protons are typically deshielded .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular formula (e.g., calculated for : 341.15 g/mol).

- Elemental Analysis : Confirms C, H, N, S content within ±0.4% deviation.

- X-ray Crystallography : Resolves crystal packing and intermolecular interactions (e.g., hydrogen bonds involving sulfonamide S=O groups) .

Q. How can researchers ensure compound purity for biological assays?

Methodological Answer:

- HPLC : Use a C18 column with a mobile phase (e.g., acetonitrile/water + 0.1% trifluoroacetic acid) to achieve >95% purity. Monitor at 254 nm for aromatic absorption .

- Melting Point Analysis : Sharp melting points (±2°C range) indicate high crystallinity.

- Karl Fischer Titration : Measures residual water content (<0.5% for hygroscopic samples) .

Advanced Research Questions

Q. How can computational methods guide the design of derivatives with enhanced bioactivity?

Methodological Answer:

- Molecular Docking : Use software like AutoDock Vina to predict binding affinities to targets (e.g., NLRP3 inflammasome). Morpholine’s oxygen atoms may form hydrogen bonds with active-site residues .

- Quantum Chemical Calculations : Density Functional Theory (DFT) optimizes geometry and calculates electrostatic potential surfaces to identify reactive sites for functionalization .

- QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with inhibitory activity to prioritize synthetic targets .

Q. What strategies resolve contradictions in reported biological activity data?

Methodological Answer:

- Dose-Response Curves : Validate activity across multiple assays (e.g., enzyme inhibition vs. cell-based models) to rule off-target effects.

- Metabolic Stability Testing : Use liver microsomes to assess if discrepancies arise from rapid degradation in certain models .

- Crystallographic Validation : Compare X-ray structures of compound-target complexes to confirm binding modes across studies .

Q. How can reaction conditions be tailored for scalable synthesis while minimizing byproducts?

Methodological Answer:

- Flow Chemistry : Continuous flow reactors improve heat/mass transfer during exothermic steps (e.g., sulfonylation), reducing dimerization byproducts .

- Design of Experiments (DoE) : Use factorial design to optimize variables (temperature, stoichiometry). For example, excess amine (1.2 equiv) minimizes unreacted sulfonyl chloride .

- In Situ Monitoring : ReactIR tracks intermediate formation, enabling real-time adjustments .

Q. What are the challenges in studying this compound’s pharmacokinetics, and how can they be addressed?

Methodological Answer:

- Solubility Enhancement : Use co-solvents (e.g., PEG 400) or salt formation (e.g., sodium sulfonate) for in vivo studies. LogP calculations (predicted ~2.5) guide formulation .

- Plasma Protein Binding : Equilibrium dialysis identifies high binding (>90%), which may limit free drug concentration.

- Metabolite Identification : LC-MS/MS detects major metabolites (e.g., morpholine ring oxidation) to assess metabolic pathways .

Data Contradiction Analysis

Q. How should researchers interpret conflicting crystallographic data on hydrogen-bonding networks?

Methodological Answer:

- Temperature-Dependent Crystallization : Varying crystallization temperatures (e.g., 4°C vs. 25°C) can yield polymorphs with distinct H-bond patterns.

- Hirshfeld Surface Analysis : Quantifies intermolecular interactions; discrepancies may arise from solvent inclusion (e.g., ethanol vs. DMSO) .

- Theoretical vs. Experimental Validation : Compare DFT-calculated H-bond strengths with crystallographic distances (<2.8 Å for strong bonds) .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.